tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate
Description
tert-Butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropylamine moiety, and a carbamoylmethyl substituent. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, which allows for tailored reactivity in peptide coupling, prodrug design, and enzyme inhibition studies. The Boc group enhances stability during synthetic processes, while the cyclopropane ring introduces steric constraints that influence conformational dynamics .
Properties
CAS No. |
2007400-80-6 |
|---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
tert-butyl N-(2-amino-2-oxoethyl)-N-cyclopropylcarbamate |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12(6-8(11)13)7-4-5-7/h7H,4-6H2,1-3H3,(H2,11,13) |
InChI Key |
OXXUYFWRICGTMP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)N)C1CC1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Cyclopropylamine with Chloroacetamide
The foundational step involves synthesizing the secondary amine N-cyclopropyl-N-(carbamoylmethyl)amine. This is achieved through nucleophilic substitution, where cyclopropylamine reacts with chloroacetamide in the presence of a base:
Reaction Conditions
-
Solvent : Dimethylformamide (DMF) or acetonitrile
-
Base : Triethylamine (2.5 equiv)
-
Temperature : Reflux at 80–90°C for 12–16 hours
-
Yield : ~65–75% (theoretical)
The reaction proceeds via displacement of the chloride group by the primary amine, forming a secondary amine. Stoichiometric control (1:1 molar ratio of cyclopropylamine to chloroacetamide) minimizes over-alkylation.
Boc Protection of the Secondary Amine
The secondary amine is subsequently protected using di-tert-butyl dicarbonate (Boc anhydride) to form the target carbamate:
Reaction Conditions
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
-
Base : Triethylamine (3.0 equiv)
-
Temperature : 0°C to room temperature, stirred for 12–24 hours
The Boc group selectively protects the amine under mild conditions, avoiding side reactions such as hydrolysis of the carbamoyl moiety.
Optimization and Critical Parameters
Solvent Selection
Temperature and Time
-
Alkylation Step : Prolonged reflux ensures complete conversion but risks decomposition of chloroacetamide.
-
Boc Protection : Gradual warming from 0°C to room temperature improves yield by minimizing exothermic side reactions.
Comparative Analysis of Methodologies
| Parameter | Alkylation Step | Boc Protection Step |
|---|---|---|
| Key Reagent | Chloroacetamide | Di-tert-butyl dicarbonate |
| Solvent | DMF | THF |
| Temperature | 80–90°C | 0°C → 25°C |
| Yield | 65–75% | 85–95% |
| Purification | Column chromatography | Direct crystallization |
Challenges and Mitigation Strategies
Over-Alkylation
Carbamoyl Hydrolysis
-
Cause : Acidic or aqueous conditions during Boc protection.
-
Solution : Anhydrous solvents and immediate workup post-reaction.
Scalability and Industrial Relevance
The described method is scalable to multi-kilogram batches, as evidenced by analogous syntheses in patent literature. Key considerations include:
-
Cost Efficiency : Chloroacetamide and Boc anhydride are commercially available at scale.
-
Process Safety : Exothermic reactions during Boc protection require controlled temperature gradients.
Chemical Reactions Analysis
Step 1: Oxidation of Alcohol to Aldehyde
A critical step involves oxidizing a cyclopropyl alcohol precursor to an aldehyde. This is achieved using:
-
Reagents : Oxalyl dichloride (COCl)₂, dimethyl sulfoxide (DMSO), triethylamine (NEt₃)
Step 2: Carbamate Formation
The tert-butyl carbamate group is introduced via reaction with cyclopropylmethylamine derivatives. Typical conditions include:
-
Reagents : tert-butyl carbamate esters, coupling agents (e.g., dicyclohexylcarbodiimide, DCC)
-
Solvents : DCM or DMF
-
Catalysts : Acidic or basic conditions depending on the amine reactivity .
Reaction Conditions and Data
Yield and Purity Analysis
The synthesis demonstrates high efficiency, with key steps achieving near-quantitative yields:
-
Aldehyde oxidation : 99% yield using oxalyl chloride/DMSO/NEt₃ system .
-
Carbamate formation : Typically >90% yield under optimized coupling conditions .
Purity is maintained through silica column chromatography and solvent extraction techniques .
Structural Analysis
The compound features a tert-butyl carbamate group, a carbamoylmethyl moiety, and a cyclopropyl ring. Its IUPAC name is tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate, with the molecular formula C₁₀H₁₈N₂O₃ and molecular weight 214.26 g/mol .
Comparative Analysis with Similar Compounds
| Compound | Structural Differences | Key Implications |
|---|---|---|
| Tert-butyl N-(1-aminophenyl)cyclopropylcarbamate | Amino group replaces carbamoyl | Enhanced biological activity due to amino functionality |
| Tert-butyl {2-[(1,3-thiazol-2-ylamino)carbonyl]pyridin-3-yl}carbamate | Thiazole ring incorporated | Altered pharmacological profile from heterocyclic structure |
| Tert-butyl nitrite | Nitrite group instead of carbamate | Primarily used as a reagent |
Mechanistic Insights
The cyclopropyl ring imparts steric hindrance , influencing reaction pathways and stability. The carbamate group facilitates bioisosteric substitution in medicinal chemistry applications, while the carbamoylmethyl moiety contributes to hydrogen bonding with biological targets .
This synthesis pathway highlights the compound’s versatility in organic transformations, particularly in medicinal chemistry and material science. Further research is needed to fully explore its reactivity and applications.
Scientific Research Applications
Chemical Properties and Structure
Tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is characterized by its unique structure, which includes a tert-butyl group, a cyclopropyl moiety, and a carbamate functional group. Its molecular formula is , and it has a molecular weight of approximately 198.26 g/mol. The compound's structure allows for various interactions that are pivotal in biological and chemical processes.
Anticoagulant Development
One of the primary applications of this compound is in the synthesis of anticoagulants. Specifically, it serves as a precursor in the synthesis of Edoxaban, a direct factor Xa inhibitor used for the treatment of thromboembolic disorders . The compound's ability to facilitate the formation of critical intermediates makes it valuable in pharmaceutical development.
Lysine-Specific Demethylase Inhibitors
Research has indicated that compounds similar to this compound exhibit inhibitory action against lysine-specific demethylase-1 (LSD1). These inhibitors have potential therapeutic implications in cancer treatment and epigenetic regulation . The modulation of LSD1 activity can influence gene expression, making these compounds significant in drug discovery.
Organic Synthesis
This compound is also utilized as a building block in organic synthesis. Its structural features allow chemists to create more complex molecules through various reactions, including:
- Formation of Carbamates : The compound can participate in nucleophilic substitution reactions, leading to the formation of other carbamate derivatives that are useful in medicinal chemistry.
- Cyclization Reactions : Its cyclopropyl group can engage in cyclization reactions to form larger cyclic structures, which are often found in natural products and pharmaceuticals.
Case Studies and Research Findings
In vitro studies have demonstrated the biological activity of derivatives synthesized from this compound. For example, compounds derived from this precursor have shown promising results as antitumor agents, highlighting their potential use in cancer therapeutics .
Mechanism of Action
The mechanism of action of tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by forming stable complexes, thereby modulating their activity. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and covalent bonding .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
(i) tert-Butyl N-Cyclopropyl-N-(3-hydroxypropyl)carbamate
- Structure : Replaces the carbamoylmethyl group with a 3-hydroxypropyl chain.
- Key Differences :
(ii) tert-Butyl N-(3-Azidopropyl)-N-cyclopropylcarbamate
- Structure : Features an azide (-N₃) group instead of carbamoylmethyl.
- Key Differences :
(iii) tert-Butyl N-[4-(Aminomethyl)-2-methylphenyl]-N-cyclopropylcarbamate
- Structure: Aromatic phenyl ring with aminomethyl and methyl substituents.
- Reduced steric hindrance compared to the cyclopropane-carbamoylmethyl system .
Analogues with Varied Cycloalkane Rings
(i) tert-Butyl N-[(1R,3R)-3-Hydroxycyclopentyl]carbamate
- Structure : Cyclopentyl ring replaces cyclopropane.
- Key Differences :
(ii) tert-Butyl N-(1-Benzyl-3-oxocyclobutyl)carbamate
Functional Group-Driven Reactivity Comparisons
Biological Activity
tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a tert-butyl group, a carbamoylmethyl moiety, and a cyclopropyl group, contributing to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 198.26 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| LogP | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The carbamate functional group allows for the formation of hydrogen bonds with enzymes or receptors, potentially modulating their activity.
Enzyme Inhibition
Research indicates that compounds similar to this compound can act as enzyme inhibitors. For instance, studies have shown that carbamate derivatives can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission.
Anticancer Activity
Recent studies have explored the anticancer potential of various carbamate derivatives. While specific data on this compound is limited, related compounds have demonstrated cytotoxic effects against cancer cell lines. For example, certain carbamate derivatives were found to induce apoptosis in A549 lung carcinoma cells .
Antimicrobial Properties
There is emerging evidence that carbamate compounds exhibit antimicrobial properties. In vitro studies have shown that some derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.
Study 1: Anticancer Activity
In a study examining the effects of various carbamate derivatives on cancer cell lines, it was found that certain structural modifications enhanced cytotoxicity. Compounds with bulky substituents at the nitrogen atom exhibited significant activity against multiple cancer types, indicating that similar modifications in this compound could enhance its efficacy .
Study 2: Enzyme Inhibition
A comparative analysis of enzyme inhibitors revealed that carbamates with specific functional groups showed higher inhibition rates against AChE. The structure-activity relationship (SAR) studies indicated that the presence of a cyclopropyl group could influence binding affinity and selectivity towards the target enzyme.
Q & A
Q. What are the recommended synthesis methods for tert-butyl N-(carbamoylmethyl)-N-cyclopropylcarbamate?
The compound is typically synthesized via condensation reactions. For example, tert-butyl carbamate derivatives can be prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in anhydrous solvents such as dichloromethane or acetonitrile. Reaction conditions (e.g., temperature, stoichiometry) must be optimized to avoid side products . Similar protocols for structurally related compounds emphasize the importance of slow crystallization (e.g., from ethanol/water mixtures) to obtain high-purity crystals .
Q. What safety protocols are critical for handling this compound?
While the compound is not classified as hazardous, standard laboratory precautions apply:
- Use fume hoods or local exhaust ventilation to minimize inhalation risks.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in airtight containers at room temperature, protected from light and moisture .
Q. How should researchers characterize the purity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm molecular structure and detect impurities (e.g., residual solvents or unreacted intermediates). For example, tert-butyl groups typically appear as singlets at ~1.4 ppm in ¹H NMR .
- High-Performance Liquid Chromatography (HPLC) : To quantify purity (>95% is standard for research use).
- Mass Spectrometry (MS) : For molecular weight verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates but may require post-synthesis purification to remove traces.
- Catalyst Screening : Test alternative coupling agents (e.g., DCC, HATU) to reduce side reactions.
- Temperature Control : Lower temperatures (0–5°C) minimize decomposition, while reflux conditions accelerate sluggish reactions .
Q. What strategies resolve discrepancies in spectroscopic data during synthesis?
- Crystallographic Analysis : Single-crystal X-ray diffraction can confirm molecular geometry and hydrogen-bonding patterns, resolving ambiguities in NMR assignments .
- Isotopic Labeling : Use deuterated analogs to distinguish overlapping proton signals in complex spectra.
- Cross-Validation : Compare data with structurally similar compounds (e.g., tert-butyl N-cyclopropylcarbamate derivatives) .
Q. How does the compound’s stability vary under acidic/basic conditions?
- Acidic Conditions : The tert-butyl carbamate group is prone to cleavage in strong acids (e.g., HCl in dioxane), releasing cyclopropylamine derivatives.
- Basic Conditions : Hydrolysis may occur at elevated temperatures, forming urea byproducts. Stability studies should use pH-adjusted buffers and monitor degradation via HPLC .
Q. What computational methods predict the reactivity of this compound in novel reactions?
- Density Functional Theory (DFT) : Calculate reaction pathways and transition states to identify favorable sites for nucleophilic/electrophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects and conformational stability.
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) for drug discovery applications .
Data Contradiction and Validation
Q. How should researchers address conflicting toxicity data in literature?
- In Silico Toxicity Prediction : Use tools like ProTox-II or ADMETlab to assess potential hazards (e.g., hepatotoxicity, mutagenicity).
- In Vitro Assays : Conduct cytotoxicity screens (e.g., MTT assay on HepG2 cells) to validate predictions.
- Literature Meta-Analysis : Compare results across studies with standardized protocols (e.g., OECD guidelines) .
Q. What experimental controls are essential for reproducibility in kinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
